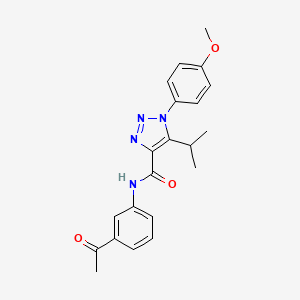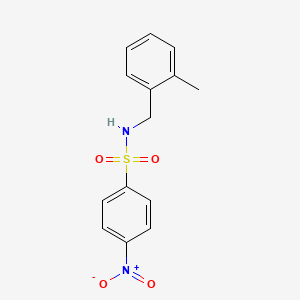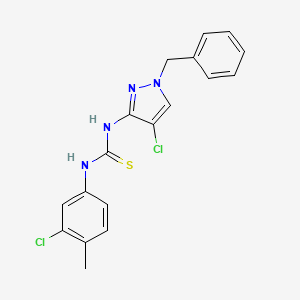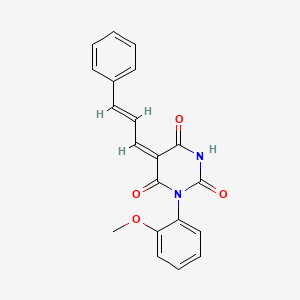
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide is a chemical compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of certain enzymes that play a crucial role in the progression of various diseases. In
Mécanisme D'action
The mechanism of action of N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide involves the inhibition of certain enzymes. HDAC6 inhibition leads to the accumulation of acetylated proteins, which induces cell death in cancer cells. PDE10A inhibition leads to an increase in dopamine signaling, which improves cognitive function and reduces symptoms of schizophrenia. FAAH inhibition leads to an increase in endocannabinoid signaling, which reduces pain and inflammation.
Biochemical and Physiological Effects
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, improve cognitive function, and reduce pain and inflammation. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research of N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide. One direction is to explore its potential therapeutic applications in various diseases such as cancer, schizophrenia, and pain. Another direction is to develop more potent and selective inhibitors of the enzymes targeted by this compound. Finally, further studies are required to fully understand the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
N-(6-butyl-3-cyano-4-phenyl-5-propyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes such as HDAC6, PDE10A, and FAAH. HDAC6 is a histone deacetylase enzyme that plays a crucial role in the progression of various cancers. Inhibition of HDAC6 has been shown to induce cell death in cancer cells. PDE10A is a phosphodiesterase enzyme that plays a role in the regulation of dopamine signaling. Inhibition of PDE10A has been shown to improve cognitive function and reduce symptoms of schizophrenia. FAAH is a fatty acid amide hydrolase enzyme that plays a role in the regulation of endocannabinoid signaling. Inhibition of FAAH has been shown to reduce pain and inflammation.
Propriétés
IUPAC Name |
N-(6-butyl-3-cyano-4-phenyl-5-propylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-4-6-13-19-17(10-5-2)20(16-11-8-7-9-12-16)18(14-22)21(24-19)23-15(3)25/h7-9,11-12H,4-6,10,13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFPKZITYNVVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CC=C2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4720665.png)

![2-cyclopentyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4720679.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4720685.png)

![2-chloro-4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4720690.png)


![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)

![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
![ethyl 2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4720751.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)